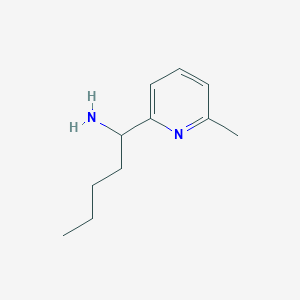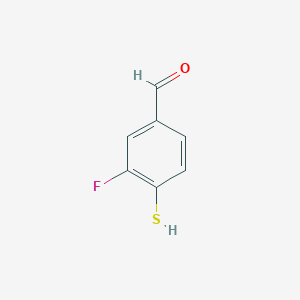![molecular formula C7H9ClN4 B13190231 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro and aminoethyl substitution, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the target compound efficiently.
化学反应分析
Types of Reactions
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
科学研究应用
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
作用机制
The mechanism of action of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The chloro and aminoethyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-Aminoethylimidazole: Lacks the chloro substitution but shares the aminoethyl group.
2-Chloroimidazole: Contains the chloro group but lacks the aminoethyl substitution.
Histidine: A naturally occurring amino acid with an imidazole side chain.
Uniqueness
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is unique due to the presence of both chloro and aminoethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H9ClN4 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-[3-(2-aminoethyl)-2-chloroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H9ClN4/c8-7-11-5-6(1-2-9)12(7)4-3-10/h5H,1,3-4,10H2 |
InChI 键 |
OSUXKJQDNSBPPH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N(C(=N1)Cl)CCN)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)



![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)







